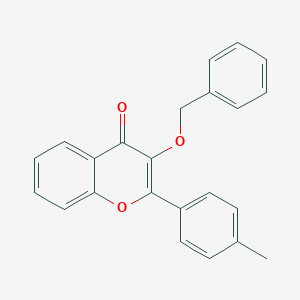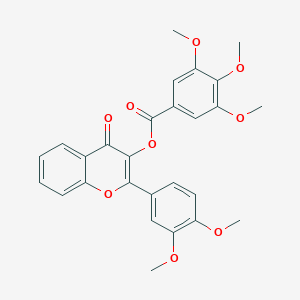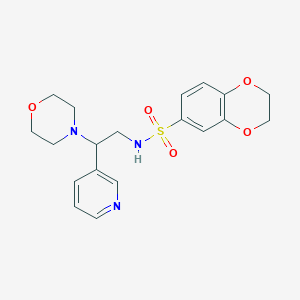![molecular formula C14H16N2OS2 B254098 2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE](/img/structure/B254098.png)
2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a methyl group, a pyrrolidinone moiety, and a thienyl group. These structural features may impart specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidinone derivative reacts with the thiazole intermediate.
Attachment of the Thienyl Group: The thienyl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a halogenated thiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
化学反应分析
Types of Reactions
2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents for substitution reactions may include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE would depend on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: The biochemical pathways affected by the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
2-Methyl-4-(2-thienyl)-1,3-thiazole: Lacks the pyrrolidinone moiety.
5-(2-Oxo-2-pyrrolidin-1-ylethyl)-4-(2-thienyl)-1,3-thiazole: Lacks the methyl group.
2-Methyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazole: Lacks the thienyl group.
Uniqueness
The unique combination of the methyl, pyrrolidinone, and thienyl groups in 2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE may impart distinct chemical and biological properties that differentiate it from similar compounds. These properties could include specific reactivity, binding affinity, and biological activity.
属性
分子式 |
C14H16N2OS2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C14H16N2OS2/c1-10-15-14(11-5-4-8-18-11)12(19-10)9-13(17)16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3 |
InChI 键 |
RUUVMRMQCFSBIA-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(S1)CC(=O)N2CCCC2)C3=CC=CS3 |
规范 SMILES |
CC1=NC(=C(S1)CC(=O)N2CCCC2)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B254015.png)
![N,1,4-trimethyl-2-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B254016.png)

![6-[(2-chlorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B254021.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B254022.png)
![4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B254024.png)
![5-ethyl-2'-phenyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B254026.png)


![N-[2-(2-chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254030.png)
![N-[2-(diethylamino)propyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254031.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(quinolin-8-yl)benzamide](/img/structure/B254035.png)
![Ethyl 3-(3-cyano-5,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B254040.png)
![ethyl 3-(2-{[3-(aminocarbonyl)-5-phenyl-2-thienyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B254041.png)
